N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13-6-7-15(22-9-4-10-27(22,25)26)11-16(13)21-18(24)17(23)20-12-14-5-2-3-8-19-14/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXROVVSMLFNSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic organic compound with potential therapeutic applications. It belongs to the class of phenylpiperidines and features a complex structure that includes a dioxidoisothiazolidin moiety, which is significant for its biological activity. This article reviews the compound's biological activity, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(pyridin-2-ylmethyl)oxamide
- Molecular Formula : C15H16N4O4S
- Molecular Weight : 348.39 g/mol
The compound's structure is characterized by:
- A phenyl group linked to a dioxidoisothiazolidin moiety.
- An oxalamide functional group.
- A pyridine ring contributing to its binding properties.
The primary biological target of this compound is Cyclin-dependent kinase 2 (CDK2) . The compound likely binds to the active site of CDK2, inhibiting its activity and disrupting the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition can lead to:
- Cell Cycle Arrest : Preventing cell division and potentially leading to cell death.
- Therapeutic Implications : Its ability to disrupt uncontrolled cell proliferation makes it a candidate for cancer treatment.
Biochemical Pathways
The inhibition of CDK2 by this compound affects various signaling pathways involved in cell proliferation and survival. The following pathways are notably impacted:
- G1/S Transition : Essential for DNA synthesis initiation.
- Apoptosis Regulation : By modulating CDK activity, the compound may influence apoptotic pathways.
Research Findings and Case Studies
Research has indicated that compounds similar to this compound exhibit significant anti-proliferative effects in various cancer cell lines. For instance:
- In Vitro Studies : Assays conducted on human cancer cell lines showed reduced viability upon treatment with the compound, indicating its potential as an anti-cancer agent.
- Mechanistic Studies : Investigations into the binding affinity of the compound for CDK2 revealed strong interaction, supporting its role as a CDK inhibitor.
Potential Applications
Given its biological activity, this compound has several potential applications:
- Cancer Therapy : As an anti-cancer agent targeting CDK2.
- Research Tool : Used as a biochemical probe to study cell cycle regulation.
Summary Table of Biological Activity
| Activity Type | Description | Evidence Source |
|---|---|---|
| Cell Cycle Inhibition | Disrupts G1/S transition | In vitro assays |
| Apoptosis Induction | Potentially promotes programmed cell death | Mechanistic studies |
| Anticancer Potential | Demonstrated efficacy in cancer cell lines | Case studies |
Comparison with Similar Compounds
Antiviral Oxalamides Targeting HIV Entry
Compounds such as N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide () share the oxalamide core but differ in substituents:
- Key structural differences :
- Thiazole ring (vs. isothiazolidine dioxide in the target compound).
- 4-Chlorophenyl group (vs. methyl-substituted phenyl).
- Piperidine/pyrrolidine moieties (vs. pyridinylmethyl group).
Mechanistic Insight : The thiazole and piperidine groups in analogs enhance binding to HIV gp120, while the target compound’s isothiazolidine dioxide may improve solubility or metabolic stability .
Umami Flavoring Oxalamides
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) () is a flavoring agent structurally related to the target compound:
- Shared features :
- Oxalamide backbone.
- Pyridine-derived substituents.
- Key differences :
- Methoxybenzyl group (vs. isothiazolidine-phenyl).
- Ethyl linker (vs. methyl linker).
Safety Profile: S336’s high NOEL (100 mg/kg bw/day) and low exposure levels (0.003 μg/kg bw/day in the USA) suggest a robust safety margin for oxalamides with similar metabolic pathways .
Enzyme-Targeting Oxalamides
Compounds like N1-(adamant-2-yl)-N2-(benzyloxy)oxalamide () inhibit enzymes such as soluble epoxide hydrolase (sEH):
- Structural contrast: Adamantyl or benzyloxy groups (vs. isothiazolidine-phenyl). No pyridine moiety.
| Parameter | Target Compound (Hypothetical) | Enzyme Inhibitors (e.g., Compound 6 ) |
|---|---|---|
| Target Enzyme | Not identified | Human sEH |
| Potency | Unknown | IC₅₀ values <1 μM |
| Synthetic Yield | Not reported | 35–55% |
Design Strategy : Bulky substituents (e.g., adamantyl) in analogs improve enzyme binding, while the target compound’s pyridinylmethyl group may enhance blood-brain barrier penetration .
Q & A
Basic: What are the critical steps for synthesizing this compound with high purity, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, including coupling of the oxalamide core with substituted phenyl and pyridinylmethyl groups. Key steps include:
- Amide bond formation via carbodiimide-mediated coupling under anhydrous conditions (e.g., DCC/DMAP in DMF) .
- Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
- Optimization of reaction parameters : Temperature (0–25°C for sensitive steps), pH control (neutral for amidation), and solvent selection (polar aprotic solvents for solubility) .
Yield improvements (70–85%) are achieved by monitoring intermediates via TLC and adjusting stoichiometric ratios .
Basic: Which analytical techniques are essential for confirming structural integrity post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., methylphenyl protons at δ 2.3 ppm, pyridinyl protons at δ 8.1–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C21H23N4O4S: 443.1392) .
- X-ray Crystallography : Resolves stereochemistry and confirms the dioxidoisothiazolidin ring geometry (bond angles ~109.5°) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictions in reported biological activity data for oxalamide derivatives?
Answer:
Discrepancies in bioactivity (e.g., IC50 variations in kinase inhibition assays) may arise from:
- Assay conditions : Differences in buffer pH (7.4 vs. 6.8), ATP concentration (10 μM vs. 100 μM), or cell lines (HEK293 vs. HeLa) .
- Compound stability : Hydrolysis of the oxalamide bond under acidic conditions (pH <5) may reduce efficacy; stability studies via LC-MS are recommended .
- Off-target interactions : Use proteome-wide profiling (e.g., kinome screens) to identify non-specific binding .
Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (SPR, ITC) improve reproducibility .
Advanced: What computational strategies predict target interactions for this compound?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide to model binding with kinases (e.g., MAPK14) using PDB structures (e.g., 3ELT) .
- Molecular Dynamics (MD) Simulations : GROMACS for assessing binding stability (RMSD <2 Å over 100 ns) and hydration effects .
- QSAR Models : Train models on oxalamide derivatives’ logP and IC50 data to prioritize analogs with enhanced solubility (clogP <3) .
Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .
Basic: What physicochemical properties (solubility, stability) are critical for preclinical evaluation?
Answer:
- Aqueous solubility : Measure via shake-flask method (likely <10 μM due to hydrophobicity; DMSO stock dilution advised) .
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (stable at pH 6–8; hydrolyzes at pH <3) .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess isomerization risks .
- LogP determination : Reverse-phase HPLC (logP ~2.5, indicating moderate membrane permeability) .
Advanced: How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
Answer:
- Bioisosteric replacement : Substitute pyridinylmethyl with morpholinylmethyl to enhance solubility (e.g., 3a in increased solubility by 2.5-fold) .
- Prodrug derivatization : Introduce ester groups (e.g., acetyloxalamide) to improve oral bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) and identify CYP450-mediated oxidation sites via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction (target >5% for efficacy) .
Advanced: What experimental designs address low yield in the final coupling step?
Answer:
- Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig amination (improves yield from 45% to 72%) .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and minimize side-product formation .
- In situ IR monitoring : Track carbodiimide consumption to optimize reaction quenching .
- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent (THF vs. DCE), and base (K2CO3 vs. Et3N) to identify optimal conditions .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Kinase inhibition : Use ADP-Glo™ assay (Promega) with recombinant kinases (e.g., JAK2, EGFR) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC50 calculation .
- Apoptosis induction : Annexin V-FITC/PI staining followed by flow cytometry .
- CYP inhibition : Luminescent CYP3A4/2D6 assays to assess metabolic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
